![molecular formula C15H22N2O3S B2831737 2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1356817-46-3](/img/structure/B2831737.png)
2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It might include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. It might include information about the types of bonds in the molecule, the molecule’s shape, and any interesting features of its structure .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. It might include the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties. It might include its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Thermal Degradation and Analytical Challenges
The thermal degradation of related compounds, such as modafinil and its analogs, has been investigated, revealing potential challenges in forensic and clinical analysis. The study highlights the formation of degradation products like 1,1,2,2-tetraphenylethane during gas chromatography-mass spectrometry (GC-MS) analysis, pointing to the complexities of analyzing these compounds under heat-induced conditions (Dowling et al., 2017).
Selectivity Across Monoamine Transporters
Research on novel analogs of modafinil, including structural modifications, has contributed to understanding the selectivity for dopamine transporter (DAT) over serotonin transporter (SERT). These studies provide insights into the structural elements essential for binding affinity and selectivity, offering potential avenues for the treatment of psychostimulant abuse (Okunola-Bakare et al., 2014).
Antibacterial Applications
Derivatives of acetamide bearing heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. For instance, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus demonstrated moderate to high inhibitory activities against various bacterial strains, showcasing their relevance in developing new antibacterial agents (Iqbal et al., 2017).
Protective Groups in Organic Synthesis
The 2-(4-methylphenylsulfonyl)ethenyl group, among others, has been used as a protecting group for NH in various compounds, illustrating its utility in organic synthesis. This application underscores the versatility of sulfonylamino acetamide derivatives in facilitating complex synthetic pathways (Petit et al., 2014).
Chemoselective Acetylation for Drug Synthesis
The chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide showcases the application of related compounds in synthesizing intermediates for antimalarial drugs. This research highlights the potential of enzymatic methods to achieve selective acetylation, contributing to the field of drug synthesis (Magadum & Yadav, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-4-10-17(12-15(16)18)21(19,20)11-9-14-7-5-13(2)6-8-14/h5-9,11H,3-4,10,12H2,1-2H3,(H2,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWJTTZMOASLK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)N)S(=O)(=O)C=CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC(=O)N)S(=O)(=O)/C=C/C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

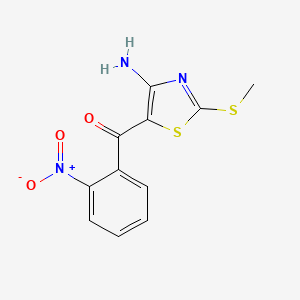

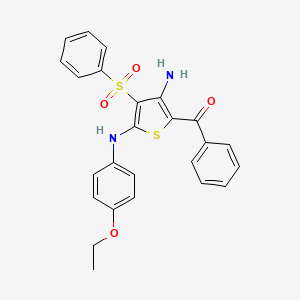
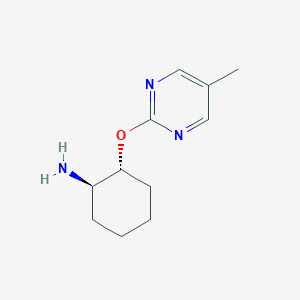

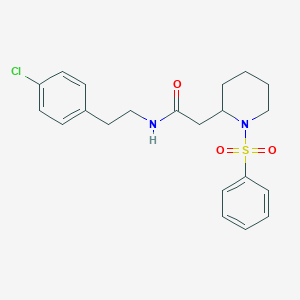

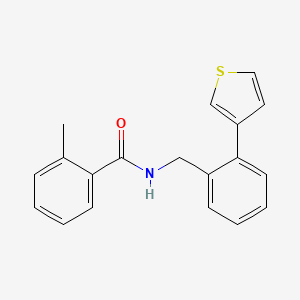
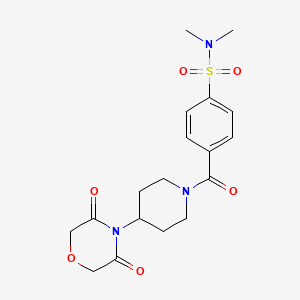
![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)
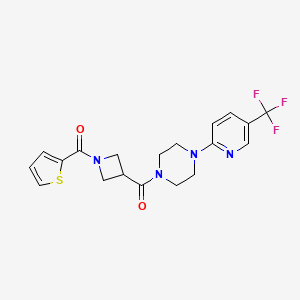
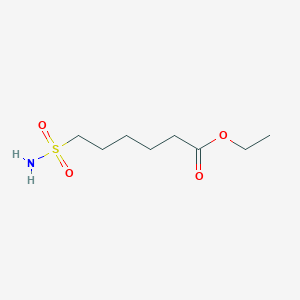

![2-[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2831677.png)